Aluminum lactate

Description

Properties

CAS No. |

18917-91-4 |

|---|---|

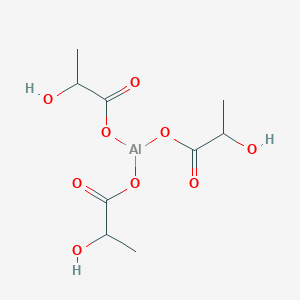

Molecular Formula |

C9H15AlO9 |

Molecular Weight |

294.19 g/mol |

IUPAC Name |

bis[[(2S)-2-hydroxypropanoyl]oxy]alumanyl (2S)-2-hydroxypropanoate |

InChI |

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1 |

InChI Key |

VXYADVIJALMOEQ-LGISMKCISA-K |

SMILES |

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |

Isomeric SMILES |

C[C@@H](C(=O)O[Al](OC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O |

Canonical SMILES |

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |

Other CAS No. |

18917-91-4 |

physical_description |

Liquid; Liquid, Other Solid |

Pictograms |

Irritant |

Synonyms |

Aluminum Lactate; Aluminum Tris(α-hydroxypropionate); 2-Hydroxypropanoic Acid; Lohtragon AL 250; Takiceram; Aluminum Tris[2-(hydroxy-κO)propanoato-κO]; Aluminum Tris(2-hydroxypropanoato-O1,O2); L-Lactic Acid Alumnium Salt |

Origin of Product |

United States |

Foundational & Exploratory

Aluminum Lactate (CAS Number: 18917-91-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum lactate (B86563) (CAS: 18917-91-4), the aluminum salt of lactic acid, is a compound with a range of applications spanning from cosmetics and textiles to potential roles in biomedical research. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and biological activities, with a particular focus on its toxicological profile and potential implications for drug development. While its use as a topical astringent and antiseptic is established, research into its cellular effects, particularly concerning neurotoxicity, highlights the need for a thorough understanding of its mechanisms of action. This document synthesizes available data to offer a comprehensive resource for professionals working with this compound.

Chemical and Physical Properties

Aluminum lactate is a white, odorless, crystalline powder. It is soluble in water and has a slightly sour and astringent taste.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18917-91-4 | [1] |

| Molecular Formula | C₉H₁₅AlO₉ | [1] |

| Molecular Weight | 294.19 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless or slightly characteristic | [2] |

| Solubility in Water | Soluble (> 100 g/L) | [3][4] |

| pH (1% solution) | Approximately 3.0 - 4.0 | [1][2] |

| Melting Point | >300 °C |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common industrial method involves the direct reaction of metallic aluminum with lactic acid in the presence of a mineral acid catalyst.

Experimental Protocol: Synthesis from Metallic Aluminum and Lactic Acid

This protocol is based on the methodology described in Japanese Patent JPS6160631A.

Materials:

-

Metallic aluminum (powder or small granules)

-

Lactic acid

-

Mineral acid catalyst (e.g., sulfuric acid, hydrochloric acid, or nitric acid)

-

Deionized water

-

Reaction vessel with a stirrer and heating capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine metallic aluminum and lactic acid. A typical molar ratio is approximately 1 mole of aluminum to 3 moles of lactic acid.

-

Catalyst Addition: Add a catalytic amount of a mineral acid (e.g., sulfuric acid).

-

Reaction Conditions: Heat the mixture to 100-105 °C with continuous stirring. The reaction time will vary depending on the scale and specific conditions but is generally carried out until the aluminum has completely reacted.

-

Product Isolation: The resulting product will be an aqueous solution of this compound, which may contain some precipitate.

-

Purification:

-

If necessary, concentrate the solution by evaporating a portion of the water.

-

Cool the solution to induce further precipitation of this compound.

-

Filter the precipitated this compound from the mother liquor. The catalyst will remain in the filtrate.

-

-

Drying: Dry the isolated this compound powder in a drying oven at an appropriate temperature to remove residual water.

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Biological Activity and Toxicology

The biological effects of this compound are of significant interest, particularly its neurotoxic potential. The lactate moiety can influence the bioavailability and cellular uptake of aluminum.

Acute and Systemic Toxicity

This compound exhibits moderate acute oral toxicity.

Table 2: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | [5] |

| TDL₀ | Mouse | Oral | 6,270 mg/kg | [2] |

| Embryo/Neurotoxicity | Rat | Oral | 100, 200, 300 mg/kg | [2] |

Effects on the Nervous System

-

Neuroblastoma Cell Studies: Research on murine neuroblastoma cells has shown that this compound, at concentrations below 5 mM, can inhibit protein and DNA synthesis, as evidenced by a decrease in the incorporation of ¹⁴C-leucine and ³H-thymidine, respectively.[3][6] These effects are accompanied by morphological changes, including the extension of neurites and alterations in the staining of neurofilaments.[3][6] These findings suggest that this compound has both cytostatic and neuritogenic properties.[3][6]

-

Blood-Brain Barrier (BBB) Permeability: Studies in rats have investigated the effect of this compound on the permeability of the blood-brain barrier. One study found that, unlike other aluminum compounds, this compound did not significantly increase the permeability of the BBB to [¹⁴C]sucrose. However, another study indicated that intraperitoneal injection of this compound did lead to a reversible increase in BBB permeability to [¹⁴C]sucrose at 2 and 4 hours post-injection, with permeability returning to normal by 24 hours. Chronic exposure in mice to this compound in drinking water did not appear to significantly affect the barrier function of the cerebral cortex microvessels.

Experimental Protocols (Conceptual Overview)

Due to the unavailability of full-text articles, detailed, replicable protocols for the following experiments cannot be provided. However, a conceptual overview of the methodologies is presented.

-

Protein and DNA Synthesis Assay in Neuroblastoma Cells:

-

Cell Culture: Murine neuroblastoma cells are cultured in a suitable medium.

-

Treatment: Cells are exposed to varying concentrations of this compound (e.g., < 5 mM) for a defined period.

-

Radiolabeling: ¹⁴C-leucine (for protein synthesis) or ³H-thymidine (for DNA synthesis) is added to the culture medium.

-

Incorporation: After an incubation period, the cells are harvested, and the amount of incorporated radiolabel into proteins or DNA is measured using a scintillation counter.

-

Analysis: The results are expressed as a percentage of the control (untreated cells).

-

-

Blood-Brain Barrier Permeability Study in Rats:

-

Animal Model: Male rats are used as the animal model.

-

Administration: this compound is administered, typically via intraperitoneal injection.

-

Tracer Injection: A tracer molecule, such as [¹⁴C]sucrose, is injected intravenously at a specific time point after this compound administration.

-

Sample Collection: After a set circulation time, blood and brain tissue samples are collected.

-

Analysis: The radioactivity in the plasma and brain homogenates is measured. The brain-to-plasma radioactivity ratio is calculated to determine the permeability of the BBB.

-

Experimental Workflow for Neurotoxicity Assessment

Caption: Conceptual workflow for in vitro neurotoxicity studies.

Potential Signaling Pathways

While specific signaling pathways for this compound are not well-elucidated, the observed effects of aluminum on neuronal cells suggest potential interactions with key cellular processes. Aluminum has been shown to affect the phosphorylation of neurofilament subunits, which can lead to their aggregation. This suggests an interference with kinase and/or phosphatase activities that regulate the cytoskeleton.

The lactate component itself can act as a signaling molecule, although it is important to note that the following pathways are associated with lactate in general and have not been directly confirmed for this compound. Lactate can influence inflammatory responses and cellular metabolism through pathways involving hypoxia-inducible factor-1 alpha (HIF-1α) and mTOR.

Potential Aluminum-Induced Neurofilament Disruption Pathway

Caption: Hypothesized pathway of aluminum-induced neurotoxicity.

Applications in Drug Development and Research

The applications of this compound in drug development are still largely exploratory.

-

Topical Formulations: Due to its astringent and antiseptic properties, it is used in some topical preparations for skin conditions.

-

Vaccine Adjuvants: While aluminum salts like aluminum hydroxide (B78521) and aluminum phosphate (B84403) are common vaccine adjuvants, the specific use of this compound in this capacity is not well-documented in publicly available literature. The general mechanism of aluminum adjuvants involves creating a "depot" effect at the injection site, which allows for a slow release of the antigen and enhances the immune response.

-

Research Tool: this compound serves as a water-soluble source of aluminum for in vitro and in vivo studies investigating the biological effects and toxicity of aluminum.

Conclusion

This compound (CAS: 18917-91-4) is a compound with well-defined chemical and physical properties. While it has established uses in various industries, its biological activities, particularly its effects on the nervous system, warrant careful consideration for researchers and drug development professionals. The available data indicates a potential for neurotoxicity, including the inhibition of essential cellular processes like protein and DNA synthesis, and the disruption of the neuronal cytoskeleton. Further research is needed to fully elucidate the specific signaling pathways involved and to explore its potential applications and limitations in drug formulation and delivery. The synthesis of this compound is achievable through established chemical methods, providing a basis for its availability for research and development purposes.

References

- 1. Adjuvanted formulations of booster vaccines - Patent US-9375471-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aluminum induces neurofilament aggregation by stabilizing cross-bridging of phosphorylated c-terminal sidearms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on murine neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2788023B1 - Aluminium compounds for use in therapeutics and vaccines - Google Patents [patents.google.com]

- 5. Phosphorylation of neurofilaments is altered in aluminium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultracytochemical studies of the effects of aluminum on the blood-brain barrier of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Aluminum Lactate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum lactate (B86563) in aqueous and organic media. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document emphasizes the experimental methodologies required to determine these values. The information presented herein is intended to equip researchers with the foundational knowledge to assess the solubility of aluminum lactate for applications in pharmaceutical and chemical research.

Solubility Profile of this compound

This compound (Al(C₃H₅O₃)₃), the aluminum salt of lactic acid, is generally characterized as a white, crystalline powder.[1] Its solubility is a critical parameter for its use in various formulations, including cosmetics, pharmaceuticals, and as a precursor in chemical synthesis.[1][2]

Aqueous Solubility

This compound is widely reported to be soluble in water.[1][2][3][4] Some sources describe it as "very soluble in cold water".[5][6][7][8] One manufacturer specifies the solubility at 20°C to be in the range of 10 to 100 g/L.[9] Another specialty chemical supplier offers an aqueous solution with a concentration of approximately 30%, indicating a high degree of solubility.[10] The pH of a 1% aqueous solution is approximately 4, and for a 100 g/L solution, the pH is in the range of 3.0 to 4.0 at 25°C.[8][9]

Organic Solvent Solubility

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound. The lack of extensive data highlights a significant knowledge gap and underscores the need for empirical determination.

| Solvent | Temperature (°C) | Solubility (g/L) | pH of Solution | Source(s) |

| Water | 20 | 10 - 100 | ~4 (for 1% solution) | [9] |

| Water | 25 | Not Specified | 3.0 - 4.0 (for 100 g/L solution) | [8] |

| Water | Not Specified | ~300 (as a 30% aqueous solution) | Not Specified | [10] |

| Alcohol | Not Specified | Insoluble | Not Applicable | [11] |

| Ether | Not Specified | Insoluble | Not Applicable | [11] |

| Mineral Spirits | Not Specified | Soluble | Not Applicable | [11] |

| Hot Oil | Not Specified | Soluble | Not Applicable | [11] |

| Glycol | Not Specified | Soluble | Not Applicable | [11] |

| Chlorinated Hydrocarbons | Not Specified | Soluble | Not Applicable | [11] |

*Note: The qualitative data from this single source should be treated with caution as it also contradicts the widely reported aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the determination of the solubility of this compound in a given solvent. This protocol is a synthesis of standard laboratory methods for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., spectrophotometer, HPLC, LC-MS)

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a flask or vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean, dry container. This step is critical to remove any suspended solid particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification of Dissolved this compound

The concentration of this compound in the diluted, filtered sample can be determined by quantifying either the aluminum ion or the lactate ion. Quantification of the lactate anion is often more straightforward.

3.4.1 Enzymatic-Spectrophotometric Method for Lactate Quantification

This method is based on the enzymatic oxidation of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The resulting NADH can be quantified by its absorbance at 340 nm.

-

Reagents:

-

Lactate dehydrogenase (LDH) enzyme

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Glycine (B1666218) buffer solution

-

L-Lactic acid standard solutions

-

-

Procedure:

-

Prepare a series of standard lactate solutions of known concentrations.

-

Prepare a reaction mixture containing the glycine buffer, NAD⁺, and LDH.

-

To separate tubes, add a small volume of the reaction mixture. Add either the standard solutions, the diluted sample, or a blank (solvent) to the respective tubes.

-

Incubate the tubes at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the reaction to complete.

-

Measure the absorbance of each solution at 340 nm using a spectrophotometer.

-

Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the lactate concentration in the sample by interpolating its absorbance on the calibration curve.

-

3.4.2 Alternative Method: High-Performance Liquid Chromatography (HPLC)

For more complex matrices or for orthogonal validation, HPLC can be used.

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV or refractive index (RI) detector.

-

A suitable column for organic acid analysis (e.g., a reverse-phase C18 column or a specific ion-exchange column).

-

-

Mobile Phase:

-

A typical mobile phase for lactate analysis on a C18 column would be an acidic aqueous buffer (e.g., dilute phosphoric acid or phosphate (B84403) buffer at a low pH).

-

-

Procedure:

-

Prepare a calibration curve using standard solutions of this compound.

-

Inject the diluted sample and the standards onto the HPLC system.

-

Identify the lactate peak based on its retention time compared to the standards.

-

Quantify the lactate concentration based on the peak area and the calibration curve.

-

Calculation of Solubility

-

Calculate the concentration of lactate in the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Convert the concentration of lactate to the concentration of this compound using their stoichiometric relationship (3 moles of lactate per 1 mole of this compound) and the molecular weight of this compound (294.19 g/mol ).

-

Express the final solubility in the desired units, such as g/L or mol/L.

Conclusion

While this compound is established as being soluble in water, there is a clear deficiency in the availability of precise, quantitative solubility data across a range of temperatures and in various organic solvents. This guide provides a robust experimental framework for researchers to systematically determine the solubility of this compound. The detailed protocols for sample preparation and analytical quantification are designed to yield reliable and reproducible data, which is essential for the effective formulation and application of this compound in scientific and industrial settings.

References

- 1. This compound | 18917-91-4 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 2. Aluminium lactate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 6. currentseparations.com [currentseparations.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound CAS#: 18917-91-4 [m.chemicalbook.com]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. lohtragon.com [lohtragon.com]

- 11. quora.com [quora.com]

In-Depth Technical Guide: The Thermal Decomposition of Aluminum Lactate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum lactate (B86563), a salt formed between aluminum and lactic acid, undergoes a multi-stage thermal decomposition process upon heating. This process is of significant interest in various fields, including materials science for the synthesis of alumina (B75360) (Al₂O₃) with controlled properties and in pharmaceutical sciences where aluminum-containing compounds are utilized. This technical guide provides a comprehensive overview of the thermal decomposition of aluminum lactate, detailing the decomposition pathway, intermediate and final products, and the associated thermal events. All quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized, and detailed experimental protocols for key analytical techniques are provided.

Thermal Decomposition Pathway

The thermal decomposition of this compound, Al[CH₃CH(OH)COO]₃, proceeds through a series of distinct stages, ultimately yielding crystalline α-alumina. The process is characterized by the initial removal of residual moisture, followed by the decomposition of the organic lactate moiety and the subsequent transformation of the resulting amorphous alumina into its various crystalline polymorphs.

The decomposition of the organic skeleton is a complex process involving combustion, particularly in an oxidizing atmosphere, leading to the evolution of gaseous products such as carbon dioxide and water vapor. The solid residue, initially an amorphous form of alumina, undergoes a series of temperature-induced phase transitions.

The generally accepted transformation sequence for the alumina residue is:

Amorphous Al₂O₃ → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃

Each of these transformations is associated with specific temperature ranges and changes in the material's structural and physical properties.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses, providing insights into the temperature ranges of decomposition events, associated mass losses, and enthalpy changes.

Table 1: Thermogravimetric Analysis (TGA) Data for the Thermal Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1. Dehydration | Ambient - 150 | Variable | Removal of adsorbed and interstitial water. |

| 2. Decomposition of Lactate | 250 - 450 | ~65-75 | Decomposition of the organic lactate groups. |

| 3. Alumina Phase Transitions | > 800 | Minimal | Negligible mass loss associated with crystalline phase changes. |

Table 2: Differential Scanning Calorimetry (DSC) Data for the Thermal Decomposition of this compound

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Endotherm | ~100 - 150 | Endothermic | Dehydration. |

| Exotherm | ~300 - 450 | Exothermic | Combustion of the organic lactate component. |

| Exotherm | ~800 - 900 | Exothermic | Crystallization of amorphous alumina to γ-Al₂O₃. |

| Exotherm | > 1000 | Exothermic | Phase transitions from γ-Al₂O₃ to α-Al₂O₃. |

Experimental Protocols

Reproducible and accurate characterization of the thermal decomposition of this compound relies on well-defined experimental procedures. This section details the methodologies for the key analytical techniques used.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass change associated with the decomposition of this compound and to quantify the associated heat flow.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an alumina or platinum crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or air at a flow rate of 50-100 mL/min. An inert atmosphere (nitrogen) is used to study the pyrolysis, while an oxidizing atmosphere (air) is used to study the combustion processes.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed. Slower heating rates can provide better resolution of thermal events.

-

Temperature Program: Heat the sample from ambient temperature to 1200 °C.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and end temperatures of each mass loss step and calculate the percentage mass loss.

-

From the DSC curve, identify the peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy change (ΔH) for each event.

-

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues obtained at different stages of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.

Methodology:

-

Sample Preparation:

-

Heat this compound samples in a furnace to various temperatures corresponding to the different decomposition stages identified by TGA/DSC (e.g., 200 °C, 500 °C, 900 °C, 1200 °C).

-

Hold the sample at the desired temperature for a sufficient time (e.g., 2 hours) to ensure complete transformation.

-

Grind the resulting solid residue into a fine powder.

-

Mount the powder on a sample holder.

-

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/min.

-

-

Data Analysis:

-

Identify the crystalline phases present in the sample by comparing the experimental XRD pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the solid residues at different decomposition temperatures and to monitor the disappearance of the lactate group and the formation of alumina.

Instrumentation: A Fourier-transform infrared spectrometer.

Methodology:

-

Sample Preparation:

-

Prepare solid residues by heating this compound at different temperatures as described for XRD analysis.

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrument Setup:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to different functional groups. For example, the disappearance of C-H, C=O, and O-H stretching and bending vibrations associated with the lactate group and the appearance of broad Al-O stretching vibrations characteristic of alumina.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound thermal decomposition.

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of this compound to α-alumina.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermal analysis and spectroscopic techniques. The initial decomposition of the organic component yields amorphous alumina, which subsequently undergoes a series of phase transitions to form the thermodynamically stable α-alumina. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and related materials, enabling consistent and reproducible analysis and facilitating the tailored synthesis of alumina with specific properties.

"aluminum lactate molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of aluminum lactate (B86563), a compound with applications ranging from cosmetics to pharmaceuticals.

Core Chemical Properties

Aluminum lactate is the aluminum salt of lactic acid.[1][2][3] It is typically a white powder.[2][3] The compound is formed from one aluminum ion and three lactate ions.

Data Presentation: Chemical Formula and Molecular Weight

For clarity and quick reference, the fundamental quantitative data for this compound is summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₅AlO₉ | [4][5][6] |

| Alternate Formula | Al(C₃H₅O₃)₃ | [1] |

| Molecular Weight | 294.19 g/mol | [4][5][7] |

| IUPAC Name | bis(2-hydroxypropanoyloxy)alumanyl 2-hydroxypropanoate | [4] |

| Synonyms | Aluminum trilactate, Tris(2-hydroxypropanoato)aluminum | [1][4] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a precipitation reaction.[1] The general methodology is as follows:

-

Reactant Preparation: Prepare an aqueous solution of a soluble barium salt of lactic acid (barium lactate) and a separate aqueous solution of aluminum sulfate (B86663).

-

Precipitation: The two solutions are mixed. A precipitation reaction occurs, forming insoluble barium sulfate and soluble this compound.

-

Separation: The barium sulfate precipitate is removed from the solution via filtration.

-

Isolation: The this compound can be isolated from the filtrate, typically through evaporation of the water.

Logical Relationships

The following diagram illustrates the constituent components of this compound.

References

- 1. Aluminium lactate - Wikipedia [en.wikipedia.org]

- 2. ALUMINIUM LACTATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 18917-91-4 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 4. This compound | C9H15AlO9 | CID 16683018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. This compound, 90-95%, contains ^=5% water | Fisher Scientific [fishersci.ca]

- 7. Aluminum L-lactate 95% | Sigma-Aldrich [sigmaaldrich.com]

Aluminum Lactate: A Coordination Complex - A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical nature of aluminum lactate (B86563), establishing its classification as a coordination complex. The document details the structural evidence, synthesis, and physicochemical properties, presenting quantitative data and experimental methodologies for professionals in research and development.

Executive Summary

Aluminum lactate, with the chemical formula Al(C₃H₅O₃)₃, is unequivocally a coordination complex.[1] In this structure, the central aluminum(III) ion acts as a metallic center, coordinated by three lactate anions acting as bidentate ligands. Each lactate ligand forms a stable five-membered chelate ring by bonding to the aluminum ion through one oxygen atom of the carboxylate group and the oxygen atom of the hydroxyl group. This coordination chemistry is central to its properties and applications, which range from pharmaceuticals and cosmetics to industrial processes.[1][2][3]

Evidence for Coordination Complex Formation

The classification of this compound as a coordination complex is supported by its nomenclature, structural data, and spectroscopic characterization.

-

Nomenclature: The compound is referred to as "Tris(2-hydroxypropanoato)aluminum" and "tris(lactato)aluminium," which indicates three lactate ligands are bound to a central aluminum atom.[1][4] PubChem, a definitive chemical database, classifies it as an "aluminium coordination entity."[4]

-

Spectroscopic Evidence (²⁷Al NMR): Nuclear Magnetic Resonance (NMR) spectroscopy of the ²⁷Al nucleus is a powerful tool for probing the coordination environment of aluminum.[5][6] Studies on aqueous solutions of this compound reveal distinct signals in the ²⁷Al NMR spectrum that correspond to different aluminum-lactate complex species.[7][8] The chemical shifts observed are indicative of octahedrally coordinated aluminum, consistent with the [Al(lactate)₃] structure. For example, a major resonance at 22 ppm in the ²⁷Al NMR spectrum of an this compound solution at pH 4.7 is assigned to the [Al(lactate)₃] species.[7] The presence of these complex-specific signals, which are distinct from that of the uncomplexed hexaaquaaluminum(III) ion ([Al(H₂O)₆]³⁺), provides direct evidence of coordination in solution.[8]

Physicochemical and Structural Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅AlO₉ | [1][4] |

| Molecular Weight | 294.19 g/mol | [4][9] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | >300 °C | [1] |

| Solubility in Water | Soluble | [1][3][10] |

| pH (1% solution) | 3.0 – 4.0 | [3][9] |

| ²⁷Al NMR Chemical Shift | ~15-24 ppm for [Al(lactate)₃] species | [7][8] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of high-purity this compound involves the direct reaction of metallic aluminum with lactic acid, often facilitated by a catalyst.[11]

Objective: To synthesize this compound via the reaction of metallic aluminum and lactic acid.

Materials:

-

Metallic aluminum (powder or small granules, <20 mesh)

-

Lactic acid (aqueous solution)

-

Mineral acid catalyst (e.g., sulfuric acid, hydrochloric acid) or an aluminum salt thereof

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Combine metallic aluminum and lactic acid in a molar ratio of 1:3 in the reaction vessel.[11]

-

Add a catalytic amount of a mineral acid or its aluminum salt.[11]

-

Heat the reaction mixture to approximately 100-105 °C with continuous stirring.[11]

-

Maintain the temperature and stirring until the reaction is complete, as indicated by the consumption of the metallic aluminum.

-

The product will be an aqueous solution of this compound, potentially with some precipitate.[11]

-

If a solid product is desired, concentrate the solution by evaporating a portion of the water.

-

Cool the solution to induce precipitation of this compound.

-

Filter the precipitated solid using the filtration apparatus. The catalyst will remain in the mother liquor, which can be recycled.[11]

-

Wash the collected solid with a small amount of cold deionized water.

-

Dry the purified this compound powder in a drying oven at an appropriate temperature.

Characterization by ²⁷Al NMR Spectroscopy

Objective: To characterize the coordination environment of aluminum in an this compound solution.

Materials:

-

This compound sample

-

D₂O (Deuterium Oxide) for locking

-

NMR spectrometer equipped for ²⁷Al observation

-

NMR tubes

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.5 M) in deionized water or D₂O.[7]

-

Adjust the pH of the solution to the desired value using a suitable acid or base.

-

Transfer the sample to an NMR tube.

-

Acquire the ²⁷Al NMR spectrum. A typical reference compound is a 1.1 M solution of Al(NO₃)₃ in D₂O, which is set to 0 ppm.[5]

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phasing.

-

Analyze the chemical shifts, line widths, and integration of the peaks to identify the different aluminum species present in the solution. Octahedrally coordinated aluminum complexes typically appear in a specific region of the spectrum.[6][8]

Visualizations

Coordination Structure of this compound

The following diagram illustrates the chelation of the central aluminum ion by three bidentate lactate ligands.

Caption: Chelate structure of tris(lactato)aluminium(III).

Experimental Workflow

The logical flow from synthesis to characterization of this compound is depicted below.

References

- 1. Aluminium lactate - Wikipedia [en.wikipedia.org]

- 2. lohtragon.com [lohtragon.com]

- 3. This compound | 18917-91-4 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 4. This compound | C9H15AlO9 | CID 16683018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 6. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. This compound [drugfuture.com]

- 11. JPS6160631A - Production of this compound - Google Patents [patents.google.com]

The Hygroscopic Nature of Aluminum Lactate Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aluminum Lactate (B86563) and Hygroscopicity

Aluminum lactate, the aluminum salt of lactic acid with the chemical formula Al(C₃H₅O₃)₃, is a white, water-soluble powder.[1][2] Its utility in formulations is significantly influenced by its interaction with atmospheric moisture. Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] This property is crucial for pharmaceutical and cosmetic powders, as moisture uptake can lead to physical and chemical changes, such as caking, altered flowability, and degradation of the active ingredient.[3][4]

Key Properties of this compound:

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Molecular Formula | C₉H₁₅AlO₉ | [1][5] |

| Molecular Weight | 294.19 g/mol | [1][5] |

| Solubility | Soluble in water | [1][6] |

| Melting Point | >300 °C | [6][7] |

Mechanisms of Water Interaction

The interaction of water with this compound powder is a multifaceted process involving both adsorption (on the surface) and absorption (into the bulk of the material). The lactate ion, with its hydroxyl and carboxyl groups, and the aluminum ion are both capable of forming hydrogen bonds with water molecules.

A diagram illustrating the potential interaction between a water molecule and the this compound structure is presented below.

Experimental Characterization of Hygroscopicity

The hygroscopic nature of a powder like this compound is characterized through various experimental techniques that measure the uptake of water at different environmental conditions.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature.[8][9] The resulting data is plotted as a sorption-desorption isotherm, which provides critical information about the material's affinity for water.

Experimental Protocol for DVS:

-

Sample Preparation: A small amount of this compound powder (typically 5-15 mg) is placed into the DVS instrument's microbalance.[3]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). The mass of the sample is continuously monitored until it reaches equilibrium at each RH step.[9]

-

Desorption Phase: The relative humidity is then decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded.

-

Data Analysis: The change in mass at each RH step is used to generate a sorption-desorption isotherm, plotting the percentage change in mass versus the relative humidity.

The workflow for a typical DVS experiment is illustrated in the following diagram.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific method for determining the water content of a sample. It can be used to quantify the amount of water present in this compound powder at a given point in time. There are two main types: volumetric and coulometric KF titration. Coulometric KF is particularly suited for samples with very low water content.

Experimental Protocol for Volumetric Karl Fischer Titration:

-

Instrument Preparation: The KF titrator vessel is filled with a suitable solvent (e.g., methanol), and the reagent is conditioned to a dry, endpoint-stable state.

-

Titer Determination: The KF reagent is standardized using a certified water standard to determine its water equivalent (titer).

-

Sample Analysis: A precisely weighed amount of this compound powder is introduced into the titration vessel.

-

Titration: The sample is titrated with the KF reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The volume of titrant consumed is used, along with the titer and the sample weight, to calculate the percentage of water in the sample.

Gravimetric Analysis (Desiccator Method)

A simpler, though less precise, method involves exposing the sample to a controlled humidity environment in a desiccator containing a saturated salt solution and measuring the weight gain over time. The European Pharmacopoeia outlines a method for classifying the hygroscopicity of powders based on their weight gain after 24 hours at 80% RH and 25°C.

Hygroscopicity Classification (based on European Pharmacopoeia):

| Classification | % Weight Gain |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.12 and < 0.2 |

| Moderately hygroscopic | ≥ 0.2 and < 15 |

| Very hygroscopic | ≥ 15 |

Implications of Hygroscopicity for this compound Powder

The hygroscopic nature of this compound has significant consequences for its handling, storage, and performance in final formulations.

The logical relationships between the hygroscopicity of this compound and its downstream effects are depicted in the following diagram.

Key considerations include:

-

Caking and Flowability: Moisture uptake can lead to the formation of liquid bridges between particles, resulting in caking and a reduction in powder flowability. This can pose significant challenges during manufacturing processes such as blending and tableting.

-

Chemical Stability: The presence of water can promote hydrolysis or other degradation reactions, potentially affecting the potency and shelf-life of the final product.[4]

-

Storage and Packaging: Due to its hygroscopic nature, this compound powder requires storage in well-sealed containers in a low-humidity environment to prevent moisture uptake.

-

Formulation Performance: Changes in the physical state of the powder due to moisture can impact the performance of the final formulation, such as the dissolution rate of a drug product or the texture of a cosmetic product.

Conclusion

Understanding and controlling the hygroscopic nature of this compound powder is paramount for ensuring its quality, stability, and performance in various applications. While specific quantitative data for this compound remains to be published, the experimental protocols outlined in this guide, particularly Dynamic Vapor Sorption, provide a robust framework for its characterization. For researchers, scientists, and drug development professionals, a thorough evaluation of the hygroscopicity of this compound is a critical step in formulation development and ensuring product quality throughout its lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. aqualab.com [aqualab.com]

- 3. scielo.br [scielo.br]

- 4. tainstruments.com [tainstruments.com]

- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 6. Temperature and humidity effects on the corrosion of aluminium-base reactor fuel cladding materials during dry storage [inis.iaea.org]

- 7. Moisture sorption isotherm and thermal characteristics of freeze-dried tuna | International Journal of Food Studies [iseki-food-ejournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of humidity on foil and vial packaging to preserve glucose and lactate test strips for disaster readiness - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Aluminum Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum lactate (B86563), with the chemical formula Al(C₃H₅O₃)₃, is a salt formed between aluminum and lactic acid. It finds applications in various fields, including as a mordant in dyeing, a component in cosmetics, and as a precursor in the sol-gel synthesis of alumina-based materials. For researchers and professionals in drug development, understanding the precise molecular structure of aluminum lactate is crucial for predicting its behavior in biological systems and for designing novel applications. This technical guide provides a comprehensive analysis of the crystal structure of this compound, drawing from available scientific literature.

While a complete crystallographic dataset from single-crystal X-ray diffraction is not publicly available in full detail, this guide synthesizes the key findings from the seminal work that first elucidated its molecular structure, alongside other relevant physicochemical data.

Physicochemical Properties

This compound is typically a white, water-soluble powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₅AlO₉ | |

| Molar Mass | 294.19 g/mol | |

| Appearance | White powder | |

| Solubility in Water | Soluble | |

| Melting Point | >300 °C | [1] |

Synthesis of this compound for Crystallization

The synthesis of this compound suitable for crystal growth can be achieved through several methods. The most common laboratory preparations involve the reaction of lactic acid with an aluminum source.

Experimental Protocol: Synthesis from Metallic Aluminum

One documented method involves the direct reaction of metallic aluminum with lactic acid, often using a mineral acid as a catalyst.

Materials:

-

Metallic aluminum (e.g., powder, foil)

-

Lactic acid (e.g., 85% aqueous solution)

-

Mineral acid catalyst (e.g., sulfuric acid, hydrochloric acid, or nitric acid)

-

Deionized water

Procedure:

-

A stoichiometric amount of metallic aluminum is reacted with a slight excess of lactic acid.

-

A catalytic amount of a mineral acid is added to the reaction mixture.

-

The mixture is heated, typically to the reflux temperature of the solution (around 100-105 °C), until the aluminum is consumed.

-

The resulting solution contains dissolved this compound.

-

To obtain crystals, the solution is concentrated by evaporation.

-

The concentrated solution is then cooled to induce crystallization.

-

The precipitated this compound crystals are isolated by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and then dried under vacuum.

Crystal Structure Analysis

The definitive study on the molecular structure of this compound was published by G. G. Bombi and colleagues in 1990. Their work, titled "The speciation of aluminum in aqueous solutions of aluminum carboxylates. Part I. X-ray molecular structure of tris(2-hydroxypropanoato)aluminum(III)," provides the foundational understanding of the coordination environment of the aluminum ion.

Unfortunately, the full crystallographic information file (CIF) containing detailed atomic coordinates, bond lengths, and angles is not readily accessible. However, the publication confirms that the lactate anion acts as a bidentate ligand, coordinating to the aluminum ion through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom. This chelation results in a six-coordinate aluminum center with a distorted octahedral geometry.

The logical workflow for a typical crystal structure determination is outlined in the diagram below.

Quantitative Crystallographic Data

While the specific quantitative data from the primary literature is not available for direct reproduction here, a typical crystallographic study of this nature would report the parameters listed in Table 2. These values would be essential for any computational modeling or in-depth structural analysis.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of formula units per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| Key Bond Lengths | The distances between the aluminum ion and the coordinating oxygen atoms (Al-O). |

| Key Bond Angles | The angles between the coordinating oxygen atoms around the aluminum center (O-Al-O). |

Conclusion

The molecular structure of this compound is characterized by a central aluminum ion coordinated by three bidentate lactate ligands, resulting in a distorted octahedral geometry. This structural arrangement is fundamental to its chemical properties and its interactions in various applications, including those relevant to drug development. While a comprehensive, publicly accessible crystallographic dataset remains elusive, the foundational work by Bombi et al. provides a clear qualitative picture of its structure. Further research to obtain and publish a complete single-crystal X-ray diffraction study would be of significant value to the scientific community, enabling more precise molecular modeling and a deeper understanding of this important aluminum compound.

References

Toxicological Profile of Aluminum Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current toxicological knowledge of aluminum lactate (B86563). Aluminum lactate, the aluminum salt of lactic acid, is utilized in various industrial and consumer products. Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This document synthesizes available data on acute, developmental, and genotoxic effects, and discusses potential mechanisms of toxicity. While data specific to this compound for all toxicological endpoints are not exhaustive, this guide supplements findings with relevant information on other aluminum compounds where applicable, clearly noting these instances. All quantitative data are presented in tabular format for clarity, and key experimental methodologies are detailed based on established OECD guidelines. Visual representations of pertinent biological pathways are provided to facilitate understanding of the toxicological mechanisms.

Chemical and Physical Properties

This compound is the product of the reaction of aluminum with lactic acid. Its chemical and physical characteristics are pertinent to its toxicological behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Chemical Formula | C₉H₁₅AlO₉ |

| Molecular Weight | 294.19 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Toxicokinetics

The toxicokinetics of aluminum compounds are complex and are significantly influenced by the chemical form and the presence of dietary ligands. The lactate anion is known to enhance the gastrointestinal absorption of aluminum compared to less soluble forms like aluminum hydroxide.[1]

-

Absorption: Oral bioavailability of aluminum is generally low but is increased in the presence of organic acids such as lactate and citrate.[2] Once absorbed, aluminum is distributed throughout the body.

-

Distribution: Aluminum binds to transferrin in the plasma and is distributed to various tissues, with the highest concentrations typically found in bone, liver, and brain.[2]

-

Metabolism: Aluminum is not metabolized in the body.

-

Excretion: The primary route of excretion for absorbed aluminum is via the kidneys.[3]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

Oral Toxicity

An acute oral toxicity study in rats has established a median lethal dose (LD50).

Table 1: Acute Oral Toxicity of this compound

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | > 2000 mg/kg bw | [4] |

Experimental Protocol: Acute Oral Toxicity (Presumed OECD 423)

-

Species: Albino rats, typically nulliparous and non-pregnant females.

-

Administration: The test substance is administered orally by gavage.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg. Depending on the outcome (mortality or morbidity), the dose for the next step is adjusted.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Dermal and Eye Irritation

This compound is classified as a skin and eye irritant.

Table 2: Dermal and Eye Irritation of this compound

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | [4] |

| Eye Irritation | Rabbit | Irritant | [4] |

Experimental Protocol: Acute Dermal Irritation (Presumed OECD 404)

-

Species: Albino rabbits.

-

Administration: 0.5 g of the test substance is applied to a small area of shaved skin under a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Experimental Protocol: Acute Eye Irritation (Presumed OECD 405)

-

Species: Albino rabbits.

-

Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular lesions are scored according to a standardized grading system.

Repeated Dose Toxicity

Data on the subchronic and chronic toxicity of this compound are limited. Studies on other aluminum compounds can provide some insight into potential target organs.

Subchronic Toxicity

No specific subchronic oral toxicity studies on this compound were identified. General findings from studies with other aluminum salts suggest that at high doses, effects on the nervous system, bone, and hematopoietic system may occur.

Experimental Protocol: Subchronic Oral Toxicity (Presumed OECD 408)

-

Species: Typically rats.

-

Duration: 90 days.

-

Administration: The test substance is administered daily in the diet or by gavage.

-

Dosage: At least three dose levels and a control group are used.

-

Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs and tissues.

Chronic Toxicity and Carcinogenicity

No chronic toxicity or carcinogenicity studies specifically on this compound were found. The International Agency for Research on Cancer (IARC) has classified aluminum production as "carcinogenic to humans" (Group 1), but this is primarily related to occupational exposures to fumes and dusts in the production process and not to aluminum itself.[5]

Experimental Protocol: Chronic Toxicity/Carcinogenicity (Presumed OECD 452/451)

-

Species: Typically rats or mice.

-

Duration: 18-24 months for mice, 24-30 months for rats.

-

Administration: The test substance is administered in the diet or drinking water.

-

Dosage: At least three dose levels and a control group.

-

Endpoints: Similar to subchronic studies, with a primary focus on the incidence and types of tumors.

Genotoxicity

The genotoxicity of aluminum compounds has been investigated in various in vitro and in vivo systems with mixed results. Data specific to this compound is sparse.

Table 3: Genotoxicity of Aluminum Compounds (General)

| Assay | Test System | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Generally Negative |

| In vitro Chromosomal Aberration | Mammalian cells | Some positive findings |

| In vivo Micronucleus | Rodent bone marrow | Mixed results |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Methodology: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

Interpretation: A significant, dose-related increase in the number of revertant colonies indicates a positive result.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

-

Test System: Mammalian cell lines (e.g., CHO, V79) or primary lymphocytes.

-

Methodology: Cells are exposed to the test substance with and without metabolic activation. After treatment, cells are cultured to allow for cell division and then harvested. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined.

-

Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Reproductive and Developmental Toxicity

This compound has been shown to have effects on development, particularly neurodevelopment, in animal studies.

Table 4: Developmental Neurotoxicity of this compound in Mice

| Parameter | Value | Species | Exposure | Effects | Reference |

| NOAEL | 26 mg Al/kg/day | Mouse | Gestation Day 1 through Lactation Day 21 | Alterations in motor function and cognitive performance in offspring | [6] |

| LOAEL | 130 mg Al/kg/day | Mouse | Gestation Day 1 through Lactation Day 21 | Alterations in motor function and cognitive performance in offspring | [6] |

| TDL₀ | 6,270 mg/kg | Mouse | Gestation Day 6-15 (oral) | Embryo and/or fetal toxicity | [7] |

Experimental Protocol: Developmental Neurotoxicity Study (Presumed OECD 426)

-

Species: Rats or mice.

-

Exposure: Dams are exposed to the test substance during gestation and lactation.

-

Endpoints in Offspring: Viability, growth, physical and reflex development, motor activity, sensory function, and learning and memory are assessed at various postnatal ages.

-

Neuropathology: Brain weight and histopathological examination of the central and peripheral nervous system are conducted.

Mechanisms of Toxicity

The neurotoxicity of aluminum is a primary concern. The proposed mechanisms are complex and multifactorial, with oxidative stress and apoptosis playing central roles.

Oxidative Stress

Aluminum is a pro-oxidant, inducing the production of reactive oxygen species (ROS) and leading to lipid peroxidation, protein oxidation, and DNA damage.[8]

Caption: Aluminum-induced oxidative stress pathway.

Apoptosis

Aluminum has been shown to induce apoptosis (programmed cell death) in neuronal cells through various signaling pathways, including the PERK/eIF2α pathway, which is related to endoplasmic reticulum (ER) stress.

Caption: ER stress-mediated apoptosis by aluminum.

Conclusion

The available data indicates that this compound has a low order of acute oral toxicity but is an irritant to the skin and eyes. The primary toxicological concern is developmental neurotoxicity, as demonstrated in mice studies. While specific data on repeated-dose toxicity and carcinogenicity for this compound are lacking, the known neurotoxic potential of aluminum warrants caution with chronic exposure. The genotoxic potential of this compound remains to be fully elucidated. The mechanisms of aluminum toxicity are complex, with oxidative stress and apoptosis being key events. Further research is needed to fill the existing data gaps for a more complete risk assessment of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. The biological speciation and toxicokinetics of aluminum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Subchronic oral toxicity study of calcium lactate in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aluminum toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Subchronic Toxicity Evaluation of Aluminum Oxide Nanoparticles in Rats Following 28-Day Repeated Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ifif.org [ifif.org]

An In-depth Technical Guide on the Bioavailability of Aluminum from Aluminum Lactate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of aluminum from aluminum lactate (B86563), drawing from a range of in vivo and in vitro studies. The document is structured to offer a detailed understanding of the absorption, distribution, and potential cellular impacts of aluminum originating from this specific salt.

Quantitative Bioavailability Data

The oral bioavailability of aluminum is generally low and is significantly influenced by its chemical form and the presence of other dietary constituents.[1][2] Aluminum lactate, being more soluble than some other aluminum salts, exhibits a comparatively higher, though still limited, bioavailability.[3][4] The following tables summarize the key quantitative findings from various studies.

Table 1: Oral Bioavailability of Aluminum from this compound in Animal Models

| Species | Dose | Bioavailability (%) | Key Findings | Reference |

| Rabbit | 4 or 20 mmol/kg | 0.7 ± 0.5 (low dose), 1.9 ± 1.7 (high dose) | Systemic bioavailability was not significantly different between the two doses. | [5] |

| Rabbit | Single dose | 0.63 | Estimated bioavailability from a single dose. | [1] |

| Rat | Not specified | 0.037 | Fraction of administered dose absorbed, estimated by urinary excretion. | [3] |

Table 2: Comparative Urinary Excretion of Aluminum After Oral Administration in Rats

| Aluminum Compound | Subject Group | 5-Day Urinary Aluminum Excretion (µg) | Key Findings | Reference |

| This compound | Uremic Rats | 55.5 ± 22.7 | Significantly higher excretion compared to aluminum chloride, indicating greater absorption. | [6][7] |

| Aluminum Chloride | Uremic Rats | 27.4 ± 7.0 | Lower absorption compared to this compound in uremic rats. | [6][7] |

| This compound | Control Rats | 23.6 ± 8.5 | Higher excretion compared to aluminum chloride in control rats. | [6][7] |

| Aluminum Chloride | Control Rats | 11.9 ± 4.3 | Baseline for comparison in control rats. | [6][7] |

Table 3: In Vitro Intestinal Absorption of Aluminum

| Aluminum Compound | Preparation | Absorption Quote (%) | Key Findings | Reference |

| This compound | Isolated perfused rat intestine | 0.005 - 3.2 | Absorption was dependent on the concentration used. | [8] |

| Aluminum Chloride | Isolated perfused rat intestine | 0.005 - 3.2 | Similar range of absorption to this compound. | [8] |

| Aluminum Nitrate (B79036) | Isolated perfused rat intestine | 0.005 - 3.2 | Similar range of absorption to this compound. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the experimental protocols cited in the studies referenced in this guide.

2.1. In Vivo Oral Bioavailability Assessment in Rabbits

-

Objective: To determine the systemic bioavailability of aluminum from orally administered this compound.

-

Animal Model: Lactating and suckling rabbits.

-

Dosing: Oral (po) administration of this compound at doses of 4 or 20 mmol/kg. For comparison, intravenous (iv) and subcutaneous (sc) doses were also administered.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Serum aluminum concentrations were measured.

-

Pharmacokinetic Analysis: Baseline pretreatment aluminum concentrations were subtracted from post-treatment values. The systemic bioavailability was calculated from the area under the curve (AUC) of serum aluminum concentration versus time for oral doses compared to intravenous doses.

-

Reference: [5]

2.2. Urinary Excretion Study in Rats

-

Objective: To compare the gastrointestinal absorption of aluminum from this compound and aluminum chloride in both healthy and uremic rats.

-

Animal Model: Uremic and control rats. Uremia was induced surgically.

-

Dosing: A single oral load of either aluminum chloride or this compound was administered.

-

Sample Collection: Urine was collected for 5 days following administration.

-

Analytical Method: Urinary aluminum excretion was measured.

-

Key Endpoint: The total amount of aluminum excreted in the urine over 5 days was used as a surrogate measure for gastrointestinal absorption.

2.3. In Vitro Intestinal Absorption using Isolated Perfused Rat Intestine

-

Objective: To study the intestinal absorption of aluminum from different aluminum salts.

-

Experimental Model: Isolated in vitro vascularly and luminally perfused rat intestinal preparation.

-

Procedure:

-

The rat intestine was surgically isolated and perfused through its vascular supply and lumen.

-

This compound, aluminum chloride, or aluminum nitrate was introduced into the lumen at various concentrations (0.625 to 10.00 g/L of Al).

-

The vascular perfusate was collected over a 90-minute period.

-

The amount of aluminum appearing in the vascular perfusate was measured to determine the extent of absorption.

-

The intestinal tissue was also analyzed for aluminum content.

-

-

Key Findings: The amount of aluminum associated with the intestinal tissue increased with the luminal concentration. The total amount of aluminum appearing in the vascular perfusate was small, indicating low absorption.

-

Reference: [8]

2.4. In Vitro Everted Gut Sac Preparation

-

Objective: To investigate the transmural transport of aluminum from this compound and aluminum citrate (B86180).

-

Experimental Model: Everted gut sacs from rat duodenum and jejunum.

-

Procedure:

-

Segments of the duodenum and jejunum were everted and filled with a buffer solution.

-

The sacs were incubated in a solution containing either this compound or aluminum citrate.

-

The amount of aluminum transported from the mucosal (outside) to the serosal (inside) side was measured over time.

-

The study also assessed the impact of temperature on transport.

-

-

Key Findings: this compound increased tissue-associated aluminum levels but did not significantly enhance transmural movement, unlike aluminum citrate which markedly increased it.

-

Reference: [9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to aluminum bioavailability and toxicity.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | C9H15AlO9 | CID 16683018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of solubility on the gastrointestinal absorption of aluminum from various aluminum compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cambridge.org [cambridge.org]

- 5. Aluminum bioavailability and disposition in adult and immature rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Effect of lactate on the absorption and retention of aluminum in the remnant kidney rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intestinal absorption of aluminium: studies in the isolated perfused rat intestinal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site and mechanism of enhanced gastrointestinal absorption of aluminum by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate of Aluminum Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum lactate (B86563), a compound with applications in various industries, including pharmaceuticals and cosmetics, necessitates a thorough understanding of its environmental fate to ensure its safe and sustainable use. This technical guide provides an in-depth analysis of the current knowledge regarding the environmental degradation, persistence, and potential ecological effects of aluminum lactate. The available data suggests that the lactate component is readily biodegradable, while the environmental behavior of the aluminum ion is governed by complex speciation influenced by environmental pH. This document synthesizes the limited specific data for this compound with broader knowledge of its constituent parts and outlines standardized methodologies for its comprehensive environmental risk assessment.

Introduction

This compound, the aluminum salt of lactic acid, is utilized in diverse applications owing to its astringent and antimicrobial properties. As its use becomes more widespread, a critical evaluation of its environmental impact is imperative. This guide details the principal environmental fate pathways of this compound, including biodegradation, hydrolysis, photodegradation, and soil sorption, and discusses its potential for bioaccumulation and ecotoxicity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅AlO₉ | [1] |

| Molecular Weight | 294.19 g/mol | [1] |

| Appearance | White powder | [2] |

| Solubility in Water | 50 g/L at 20°C | [2] |

| pH | 3.0 (5% solution at 20°C) | [2] |

| Stability | Stable under normal conditions of use and storage. | [2] |

Environmental Fate Pathways

The environmental persistence and transformation of this compound are determined by a combination of biotic and abiotic processes.

Biodegradation

The biodegradability of this compound is a critical factor in its environmental persistence. While specific studies on this compound are limited, the lactate component is known to be readily biodegradable.

Quantitative Data:

| Parameter | Result | Method | Reference |

| Biodegradability | Lactic acid and its alkyl esters were degraded for more than 60% in ready biodegradability tests. | OECD 301 | [2] |

| Fish Toxicity | The toxicity of lactate salts in standard tests is primarily determined by the associated cation and not the lactate part. | - | [2] |

Experimental Protocol: Ready Biodegradability (OECD 301)

The ready biodegradability of this compound can be assessed using the OECD 301 series of tests, such as the CO2 evolution test (OECD 301B).

-

Principle: A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge). The degradation of the substance is followed by the measurement of the CO2 produced over a 28-day period.

-

Procedure:

-

Prepare a mineral medium containing the test substance as the sole organic carbon source.

-

Inoculate the medium with a small volume of activated sludge.

-

Aerate the test flasks with CO2-free air.

-

Trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantify it by titration.

-

A reference compound (e.g., sodium benzoate) and a toxicity control are run in parallel.

-

-

Pass Level: The substance is considered readily biodegradable if the percentage of CO2 evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.[3]

Logical Relationship: Aerobic Biodegradation of Lactate

Hydrolysis

In an aqueous environment, this compound will dissociate into aluminum ions and lactate ions. The aluminum ion will then undergo hydrolysis, forming various aluminum hydroxide species, the distribution of which is highly dependent on the pH of the surrounding water.

Quantitative Data:

Specific hydrolysis rate data for this compound is not currently available. The environmental fate of the aluminum portion will be dictated by aluminum speciation at different environmental pH levels.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment (pH 4-9).[1]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values and incubated in the dark at a constant temperature. The concentration of the test substance is determined at various time intervals to calculate the hydrolysis rate constant.

-

Procedure:

-

Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Add the test substance to each buffer solution.

-

Incubate the solutions in the dark at a controlled temperature (e.g., 25°C).

-

At appropriate time intervals, take samples and analyze for the concentration of the test substance.

-

Calculate the pseudo-first-order rate constant (k_obs) for each pH.

-

Diagram: Aluminum Speciation in Water

Photodegradation

Direct photolysis of this compound is not expected to be a significant degradation pathway as it does not absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photodegradation processes may occur.

Quantitative Data:

Specific photodegradation data for this compound is not available. Studies on lactate have shown photodegradation in the presence of photosensitizers like Fe(III).

Experimental Protocol: Direct Photolysis in Water (OECD 316)

This guideline is used to determine the potential for direct phototransformation of a chemical in water.[4]

-

Principle: A solution of the test substance in pure water is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time to determine the rate of photolysis.

-

Procedure:

-

Determine the UV-visible absorption spectrum of the test substance.

-

Prepare a solution of the test substance in purified water.

-

Irradiate the solution with a suitable light source (e.g., xenon arc lamp) that simulates natural sunlight.

-

Maintain a constant temperature during irradiation.

-

Analyze samples at various time intervals for the concentration of the test substance.

-

Run dark controls in parallel to account for non-photolytic degradation.

-

Calculate the first-order rate constant and the quantum yield.

-

Adsorption/Desorption in Soil